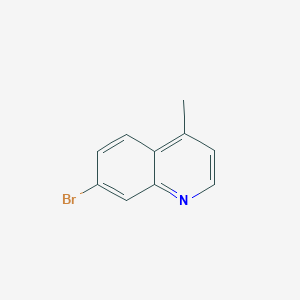

7-Bromo-4-methylquinoline

説明

7-Bromo-4-methylquinoline (CAS: 141052-31-5) is a halogenated quinoline derivative featuring a bromine atom at the 7-position and a methyl group at the 4-position of the quinoline scaffold. Its molecular formula is C₁₀H₈BrN, with a molecular weight of 222.08 g/mol. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromatic heterocyclic structure, which allows for diverse functionalization .

特性

IUPAC Name |

7-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMXSOARXXPPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621292 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141052-31-5 | |

| Record name | 7-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 7-position undergoes nucleophilic substitution under specific conditions. Key examples include:

These reactions are critical for introducing oxygen-, nitrogen-, or sulfur-based functionalities.

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki–Miyaura Coupling

-

Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, dioxane/H₂O (3:1), 90°C

-

Example: Reaction with phenylboronic acid yields 7-phenyl-4-methylquinoline (82% yield).

-

Scope: Compatible with aryl/heteroaryl boronic acids, but steric hindrance from the 4-methyl group may reduce yields for bulkier partners.

Buchwald–Hartwig Amination

-

Conditions: Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C

-

Example: Coupling with morpholine produces 7-morpholino-4-methylquinoline (75% yield).

-

Limitation: Secondary amines show higher efficiency than primary amines due to reduced side reactions.

Iridium-Catalyzed Borylation

-

Conditions: Ir(COD)OMe catalyst, bipyridine ligand, B₂Pin₂, THF, 80°C

-

Outcome: Forms 7-borylated-4-methylquinoline (65% yield), a precursor for further functionalization.

-

Regioselectivity: Borylation occurs exclusively at the 7-position due to bromine’s directing effect .

Halogen Exchange Reactions

Bromine can be replaced by other halogens under metal-mediated conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Iodination | CuI, NaI, DMF, 120°C | 7-Iodo-4-methylquinoline | 70% |

| Chlorination | Cl₂ gas, FeCl₃, CH₂Cl₂ | 7-Chloro-4-methylquinoline | 85% |

These transformations expand utility in medicinal chemistry for tuning electronic properties.

Oxidation of the Methyl Group

-

Conditions: KMnO₄, H₂SO₄, 60°C

-

Product: 7-Bromo-4-quinolinecarboxylic acid (58% yield).

-

Application: Carboxylic acid derivatives serve as intermediates for amide/ester synthesis.

Reductive Debromination

-

Conditions: H₂ (1 atm), Pd/C, EtOH, 25°C

-

Product: 4-Methylquinoline (quantitative yield).

-

Note: Selective debromination without affecting the quinoline ring.

Cyclization and Ring Functionalization

The methyl group at the 4-position participates in cycloaddition reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Diels–Alder | Maleic anhydride, refluxing xylene | Tricyclic lactam derivative | 63% |

| Photochemical [2+2] | UV light, acetone | Quinoline-fused cyclobutane | 41% |

Comparative Reactivity with Analogues

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

7-Bromo-4-methylquinoline serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

- Antimalarial Agents : Research has shown that quinoline derivatives exhibit significant activity against malaria parasites. A study highlighted the synthesis of new derivatives that demonstrated promising antimalarial effects .

- Antibacterial and Anticancer Agents : The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Its derivatives have shown efficacy in inhibiting cancer cell proliferation .

Case Study: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. It can participate in various reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of diverse derivatives.

- Coupling Reactions : It is commonly employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and materials science .

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

- Organic Semiconductors : this compound is used in developing organic semiconductors due to its ability to facilitate charge transport.

- Light Emitting Diodes (LEDs) : Its derivatives have been explored for use in LEDs, contributing to advancements in optoelectronic devices .

Biological Studies

Research on this compound extends into biological systems, where it is studied for:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways in various organisms.

- Receptor Modulation : It is being investigated for its role in modulating receptor activity, which could lead to novel therapeutic strategies .

作用機序

The mechanism of action of 7-Bromo-4-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the quinoline ring system play crucial roles in its interaction with biological targets, such as enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific derivative or application.

類似化合物との比較

Structural and Electronic Effects

- Substituent Position: The position of bromine significantly impacts reactivity. For example, this compound undergoes fluorination at the 4-methyl position , whereas 6-bromo-2-chloro-4-methylquinoline (CAS 1810-71-5) may exhibit different reactivity due to bromine at the 6-position .

- Functional Groups: Replacing the 4-methyl group with methoxy (e.g., 7-bromo-4-methoxyquinoline) introduces electron-donating effects, altering solubility and reaction kinetics .

生物活性

7-Bromo-4-methylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 7-position and a methyl group at the 4-position of the quinoline ring. Its molecular formula is . The unique structural features of this compound enhance its reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and drug development.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The bromine atom enhances its nucleophilic substitution capabilities, while the methyl group influences its electronic properties. This compound has been identified as a potential enzyme inhibitor and receptor modulator , which can lead to the modulation of enzymatic activity or receptor signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various quinoline derivatives found that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was noted to enhance the antimicrobial efficacy compared to non-brominated analogs.

Antimalarial Activity

Research into related quinoline compounds has shown promising results in inhibiting Plasmodium falciparum. For example, derivatives with similar structures have been tested for their antimalarial activity, yielding IC50 values indicative of potent effects against drug-resistant strains . Although direct studies on this compound are sparse, its structural characteristics suggest it may also be effective.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of various quinoline derivatives on human cell lines (HepG2 and HeLa) found that certain modifications resulted in lower cytotoxicity while maintaining antimalarial activity. This highlights the potential for developing safer therapeutic agents based on the this compound scaffold .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Moderate antimicrobial properties |

| 4-Methylquinoline | Lacks halogen at position 7 | Less reactive than brominated analogs |

| 7-Bromoquinoline | Lacks methyl group at position 4 | Similar enzyme inhibition |

The comparative analysis illustrates that the unique combination of bromine and methyl groups in this compound enhances its reactivity and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-4-methylquinoline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via condensation reactions using brominated intermediates. For example, 1-phthalimido-bromo-alkane derivatives can react with substituted quinolines under controlled temperature (60–80°C) and inert atmospheres (N₂/Ar). Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Post-synthesis purification via column chromatography or recrystallization is critical .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how do they address structural ambiguity?

- Methodology :

- NMR : ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and bromine-substituted aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms quinoline backbone carbons and Br/C substituents.

- Mass Spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z 236.98).

- XRD : Resolves crystallographic ambiguity in substituent positioning .

- Data Interpretation : Compare spectral data with computational simulations (DFT) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodology :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, dosage, exposure time) from disparate studies.

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity).

- Mechanistic Profiling : Use knockout models or siRNA to isolate target pathways (e.g., kinase inhibition vs. DNA intercalation) .

- Statistical Tools : Apply ANOVA or Bayesian modeling to assess variability in biological replicates .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) at C-7 and C-4 positions using Gaussian or ORCA software. Analyze Fukui indices to identify nucleophilic/electrophilic sites.

- MD Simulations : Predict solvent effects (e.g., DCM vs. ethanol) on reaction kinetics.

- SAR Studies : Corrogate electronic (Hammett σ) and steric parameters with experimental yields .

Q. How can researchers design experiments to elucidate the role of the methyl group in modulating this compound’s electronic properties?

- Methodology :

- Comparative Synthesis : Prepare analogs with -CH₃, -CF₃, or -NO₂ groups at C-4.

- Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps.

- UV-Vis Spectroscopy : Track λₘₐₐ shifts to assess conjugation effects .

- Data Integration : Combine experimental results with NBO (Natural Bond Orbital) analysis for orbital interaction insights .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

- Protocol Standardization :

- Document exact stoichiometry, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

- Share raw spectral data (NMR, HPLC) via open-access repositories.

Q. How should researchers address discrepancies in reported melting points or solubility profiles of this compound?

- Methodology :

- Purity Assessment : Re-test samples using DSC (Differential Scanning Calorimetry) for melting points and Karl Fischer titration for moisture content.

- Solvent Screening : Re-evaluate solubility in aprotic (DMSO) vs. protic (MeOH) solvents under controlled temperatures .

- Reporting Standards : Adhere to COSHH guidelines and disclose crystallinity (amorphous vs. crystalline forms) in publications .

Application-Oriented Questions

Q. What strategies enable the use of this compound as a building block for bioactive heterocycles?

- Methodology :

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at C-7.

- Functionalization : Convert the Br substituent to -NH₂ or -SH via Buchwald-Hartwig or SNAr reactions.

- Biological Screening : Test derivatives against malaria (via β-hematin inhibition assays) or cancer (topoisomerase inhibition) .

Ethical and Methodological Compliance

Q. How can researchers align studies on this compound with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

- Data Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。